Tenidap-d3
Description
Overview of Tenidap's Role in Chemical Biology and Pharmaceutical Research
Tenidap (B1681256) is a chemical compound that has been explored in chemical biology and pharmaceutical research, primarily for its anti-inflammatory properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and has been identified as an inhibitor of cyclooxygenase (COX) enzymes, specifically showing selective inhibition of COX-1. cenmed.comglpbio.comtargetmol.comcaymanchem.commedchemexpress.com Tenidap has also been noted for its ability to inhibit 5-lipoxygenase (5-LO), making it a dual COX/5-LO inhibitor. caymanchem.comwikipedia.orgguidetopharmacology.org Beyond its effects on these enzymes involved in prostaglandin (B15479496) and leukotriene synthesis, Tenidap has also been shown to modulate cytokine production, including the inhibition of interleukin-1 (IL-1) synthesis. scienceopen.com These multifaceted inhibitory activities have positioned Tenidap as a subject of research into inflammatory processes and potential therapeutic interventions. ontosight.ai While Tenidap was investigated as a potential treatment for conditions like rheumatoid arthritis, its clinical development faced challenges. wikipedia.orgnih.gov Nevertheless, its chemical structure, which includes indole (B1671886), urea, and thiophene (B33073) moieties, makes it relevant for studies in organic synthesis and medicinal chemistry, particularly in the context of developing new derivatives or understanding the behavior of compounds with similar structural features. nih.govresearchgate.netresearchgate.net Research involving Tenidap contributes to the broader understanding of inflammation pathways and the design of molecules targeting these processes.
Rationale for the Deuterium (B1214612) Labeling of Tenidap (Tenidap-d3) in Contemporary Research
The rationale for the deuterium labeling of Tenidap to create this compound stems from the advantages that deuterium labeling offers in studying the behavior of organic molecules, particularly in biological systems. Deuterium is a stable isotope of hydrogen that is heavier than the common protium (B1232500) isotope. simsonpharma.com Replacing hydrogen atoms with deuterium can lead to a kinetic isotope effect, where the stronger carbon-deuterium bond is less easily cleaved by metabolic enzymes compared to a carbon-hydrogen bond. musechem.commdpi.com This can influence the metabolic fate and pharmacokinetic properties of a compound. musechem.comnih.govnih.gov
In the case of Tenidap, which undergoes extensive hepatic metabolism involving hydroxylation on its rings nih.gov, deuterium labeling at specific positions, such as the thiophene ring as indicated by the IUPAC name of this compound nih.gov, can be strategically employed to investigate its metabolic pathways. Deuterium labeling allows researchers to track the original Tenidap molecule and its deuterated metabolites distinctly from endogenous compounds or metabolites of unlabeled Tenidap using mass spectrometry. musechem.comsymeres.com This is particularly useful in complex biological matrices. musechem.com
Studies using deuterated Tenidap, such as this compound, are valuable for understanding how the molecule is processed by the body, identifying specific metabolic transformations, and quantifying the parent compound and its metabolites. symeres.comhwb.gov.inclearsynth.com For instance, a study using [D3]-tenidap in healthy subjects provided insights into the systemic clearance and half-life of Tenidap, indicating that Tenidap might induce its own metabolism. nih.gov The use of the deuterated form as an intravenous tracer alongside oral administration of unlabeled Tenidap allowed for the determination of absolute bioavailability and changes in intrinsic clearance. nih.gov This highlights the utility of this compound as a research tool to gain a better understanding of Tenidap's disposition in biological systems.
Academic Research Scope and Objectives for this compound Investigations
The academic research scope for this compound investigations primarily revolves around its application as a probe and internal standard in studies focused on the metabolism and pharmacokinetics of Tenidap. The key objectives for using this compound in academic research include:
Metabolic Pathway Elucidation: Utilizing this compound to trace the metabolic fate of Tenidap in various biological systems (e.g., in vitro liver microsomes, in vivo animal models). By analyzing the mass shifts of metabolites derived from this compound compared to unlabeled Tenidap, researchers can identify specific sites of metabolism and the sequence of metabolic transformations. symeres.comhwb.gov.inclearsynth.com
Pharmacokinetic Profiling: Employing this compound as an intravenous tracer in pharmacokinetic studies to accurately determine parameters such as systemic clearance, volume of distribution, and absolute bioavailability of Tenidap. nih.gov Co-administration of labeled and unlabeled compounds is a common strategy in "accelerated" or "microtracer" ADME studies.
Quantitative Analysis: Using this compound as an internal standard in mass spectrometry-based quantitative assays for Tenidap and its metabolites in biological samples (e.g., plasma, urine, tissue extracts). The stable isotope-labeled internal standard helps to improve the accuracy and precision of quantification by compensating for variations during sample preparation and analysis. musechem.comsymeres.com
Investigating Isotope Effects: Studying the potential kinetic isotope effects on the metabolism of Tenidap by comparing the metabolic rates of Tenidap and this compound. This can provide insights into the rate-limiting steps of enzymatic transformations. symeres.com
Understanding Drug Interactions: Using this compound in studies investigating potential drug interactions that might affect the metabolism or transport of Tenidap. Changes in the pharmacokinetics of this compound in the presence of other compounds can indicate enzyme induction or inhibition. symeres.comhwb.gov.in
These objectives contribute to a deeper understanding of Tenidap's behavior in biological systems, which is valuable for chemical biology research and provides foundational data relevant to pharmaceutical science, even if the parent compound's clinical development was discontinued. The focus remains on the research applications of the labeled compound as a tool.
Properties
Molecular Formula |
C₁₄H₆D₃ClN₂O₃S |
|---|---|
Molecular Weight |
323.77 |
Synonyms |
(3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide-d3; (Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-_x000B_indole-1-carboxamide-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Tenidap Tenidap D3
Strategies and Precursors for Deuterium (B1214612) Incorporation into the Tenidap (B1681256) Molecular Structure
Strategies for deuterium incorporation can involve the use of deuterated starting materials or reagents, or by employing hydrogen-deuterium exchange (H/D exchange) reactions on the final molecule or an intermediate. google.comgoogleapis.comgoogle.comepo.org For Tenidap-d3, where the deuterium atoms are located on the thiophene (B33073) ring, potential strategies would likely involve the use of a deuterated thiophene precursor or a method that facilitates selective H/D exchange on the thiophene ring. Synthetic techniques using deuterated reagents can offer pre-determined incorporation rates and high deuterium abundance at specific sites, although they may be limited by the available chemistry. googleapis.comgoogle.comgoogle.com Exchange techniques, while potentially more time and cost-efficient, can result in variable incorporation rates and broader distribution of the isotope across the molecule depending on reaction conditions. googleapis.comgoogle.comepo.orggoogle.com
Chemical Synthesis Pathways and Reaction Mechanisms for this compound Elaboration
While specific detailed reaction mechanisms for the synthesis of this compound are not extensively described in the provided search results, the general synthesis of Tenidap involves coupling a thiophene-2-carbonyl moiety with a substituted indole-1-carboxamide. wikipedia.orgnih.govuni.lu The synthesis of this compound would follow a similar pathway, but would incorporate the deuterium atoms at the appropriate stage. Given the specified deuteration on the thiophene ring, a likely pathway would involve the synthesis of a 3,4,5-trideuteriothiophene-2-carboxylic acid or a related activated derivative, which is then coupled with the indole (B1671886) core. Alternatively, if H/D exchange is employed, the reaction conditions would need to be optimized to selectively deuterate the thiophene ring hydrogens.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity for this compound is crucial for its use, particularly in research applications like pharmacokinetic studies where it serves as an internal standard. medchemexpress.comnih.gov Standard purification techniques for organic compounds would likely be employed. These can include chromatography (e.g., column chromatography, high-performance liquid chromatography - HPLC) and crystallization. The choice of method would depend on the specific impurities present, which could include residual starting materials, reaction byproducts, or incompletely deuterated or over-deuterated species.
Methods for Assessment of Isotopic Enrichment and Chemical Purity in this compound
Assessment of isotopic enrichment and chemical purity is critical for characterizing deuterated compounds. google.comgoogleapis.comgoogle.com
Chemical Purity: Chemical purity refers to the proportion of the desired compound in a sample. googleapis.com This is typically assessed using chromatographic techniques such as HPLC, often coupled with a detector (e.g., UV-Vis, mass spectrometry). cenmed.com The purity is usually expressed as a percentage based on the peak area in the chromatogram. googleapis.comcenmed.com
The combination of these analytical techniques ensures that the synthesized this compound has the correct isotopic composition and a high level of chemical purity for its intended use.
Advanced Analytical Characterization and Methodologies Utilizing Tenidap D3
Role of Tenidap-d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, SIL-IS like this compound are considered the "first choice" for correcting variability throughout the analytical workflow. scispace.com They are added to biological samples (such as plasma or serum) at a known concentration before sample preparation. Because this compound is chemically and physically very similar to tenidap (B1681256), it behaves analogously during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scispace.com Any variations or losses that affect the analyte (tenidap) are assumed to similarly affect the internal standard (this compound). By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and reproducible quantification of tenidap. scispace.com This is particularly important when dealing with complex biological matrices that can cause matrix effects, such as ion suppression or enhancement, in mass spectrometry. scispace.comchromatographyonline.com
Development of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods for Tenidap and this compound
HPLC-MS/MS is a widely used technique for the quantitative analysis of drugs and metabolites in biological samples due to its high sensitivity and specificity. chromatographyonline.comshimadzu.com.sg The development of HPLC-MS/MS methods for tenidap and this compound involves optimizing both the chromatographic separation and the mass spectrometric detection. A specific HPLC/atmospheric pressure chemical ionization tandem mass spectrometric assay for the quantitative determination of tenidap and its D3 analog in human serum has been described. nih.gov This assay demonstrated a linear dynamic range and good precision for both analytes. nih.gov
Optimization of Chromatographic and Mass Spectrometric Parameters for Deuterated Analogs
Optimizing chromatographic parameters, such as the stationary phase, mobile phase composition, flow rate, and temperature, is crucial to achieve adequate separation of tenidap from endogenous matrix components and potential metabolites, while ensuring that tenidap and this compound co-elute or have very similar retention times. psu.edunih.gov The structural similarity between tenidap and this compound generally results in similar chromatographic behavior, which is advantageous for their use as an internal standard. mdpi.com However, in some cases, deuterium (B1214612) labeling can slightly alter chromatographic retention times, which needs to be considered during method development. scispace.com
Mass spectrometric parameters, including ionization mode (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)) and fragmentation settings, are optimized to maximize the sensitivity and selectivity for both tenidap and this compound. nih.govthermofisher.com Tandem mass spectrometry (MS/MS) is typically employed, where specific precursor ions for tenidap and this compound are selected and fragmented, and characteristic product ions are monitored in selected reaction monitoring (SRM) mode. psu.edu This provides a high degree of specificity, minimizing interference from matrix components. shimadzu.com.sg For deuterated analogs, a quantification and a confirmation transition are often chosen for the non-labeled analyte, while typically only one transition is needed for the deuterated internal standard. psu.edu
Validation of Analytical Methodologies for Research Applications
Method validation is a critical step to ensure that the developed analytical method is reliable and suitable for its intended purpose in research applications. humanjournals.comjournaljpri.com Validation typically involves assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, recovery, and matrix effects. researchgate.netuq.edu.au The use of this compound as an internal standard helps to mitigate the impact of matrix effects and improve the accuracy and precision of the method. scispace.comresearchgate.net Validation studies confirm that the method can accurately and reproducibly quantify tenidap in the presence of the biological matrix, using the this compound signal for normalization. journaljpri.comresearchgate.net
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium NMR (²H NMR), can be used to confirm the position and extent of deuterium labeling in this compound. wikipedia.org While ¹H NMR provides information about the hydrogen atoms in a molecule, ²H NMR specifically detects deuterium atoms. wikipedia.org This is valuable for verifying the synthesis and isotopic purity of this compound. ²H NMR can confirm that the deuterium atoms are incorporated at the intended positions in the thiophene (B33073) ring of tenidap, as indicated by the name "this compound" which suggests three deuterium atoms. nih.gov Although ²H NMR generally has lower resolution compared to ¹H NMR, it is a powerful tool for studying deuterated compounds and can provide insights into molecular dynamics and orientation, particularly in solid-state applications. wikipedia.orgnih.gov Quantitative ²H NMR can also be used to determine the deuterium atom percentage. sigmaaldrich.com
Advanced Mass Spectrometry Techniques for Isotopic Analysis and Metabolite Identification
Beyond its role as an internal standard in quantitative analysis, mass spectrometry techniques are also employed for the isotopic analysis of this compound and for the identification of tenidap metabolites. High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratios of ions, allowing for the determination of elemental compositions and differentiation of compounds with very similar masses, including isotopologues. uba.ar This is useful for confirming the isotopic enrichment of this compound.
In drug metabolism studies, advanced MS techniques, such as LC-MS/MS and HRMS, are used to identify and characterize metabolites of tenidap. thermofisher.comnih.gov By comparing the mass spectral data of samples containing tenidap with those containing this compound, researchers can identify metabolites by observing characteristic mass shifts corresponding to the deuterium label. nih.gov This "isotope tracing" approach helps to distinguish drug-related compounds from endogenous substances in complex biological matrices. nih.govbiorxiv.org Fragmentation patterns obtained from MS/MS experiments provide structural information about the metabolites, aiding in their identification. uba.ar
Chromatographic Techniques for Separation and Detection of Deuterated Species
Chromatographic techniques are fundamental for separating this compound from the biological matrix and other components before detection by mass spectrometry. High-performance liquid chromatography (HPLC) is the most common separation technique used in conjunction with MS for the analysis of tenidap and this compound. nih.govglobalresearchonline.net Reversed-phase HPLC is frequently employed, using columns packed with C18 or C8 stationary phases. psu.edunih.gov The mobile phase typically consists of a mixture of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with the addition of a buffer or acidic modifier to improve peak shape and ionization efficiency. psu.eduglobalresearchonline.net
The goal of the chromatographic separation is to achieve adequate resolution of the analyte and internal standard from interfering substances while maintaining good peak shape and reproducibility. researchgate.net As mentioned earlier, while tenidap and this compound are expected to have similar retention times due to their structural similarity, subtle differences can sometimes be observed and must be managed during method development. scispace.com The separated compounds are then introduced into the mass spectrometer for detection and quantification.
Investigations into Metabolic Pathways and Kinetic Isotope Effects with Tenidap D3
In Vitro Metabolic Stability Studies of Tenidap (B1681256) and Tenidap-d3 in Isolated Enzyme Systems and Subcellular Fractions
In vitro metabolic stability studies are essential for predicting how a drug candidate will be metabolized in the body. vdoc.pubresearchgate.net These studies often utilize isolated enzyme systems, such as recombinant enzymes, and subcellular fractions from the liver and other tissues, including microsomes, S9 fractions, and cytosol. vdoc.pubresearchgate.netbioivt.comnih.govxenotech.com Liver microsomes, rich in cytochrome P450 (CYP) enzymes, are commonly used to assess phase I metabolism, while S9 fractions and cytosol contain a broader range of enzymes, including those involved in phase II metabolism. researchgate.netbioivt.comnih.gov
Studies comparing the metabolic stability of a non-deuterated compound and its deuterated analog in these systems can reveal the impact of deuteration on the rate of metabolism. A decrease in the metabolic rate of the deuterated compound compared to the non-deuterated form indicates a kinetic isotope effect, suggesting that the breaking of a carbon-hydrogen bond at the deuterated position is a rate-limiting step in the metabolic pathway. researchgate.netnih.gov While specific data on the in vitro metabolic stability of Tenidap and this compound in isolated enzyme systems and subcellular fractions were not extensively detailed in the search results, the principle of using such systems to assess the impact of deuteration on metabolic stability is well-established in drug metabolism studies. researchgate.netnih.govnih.gov
Elucidation of Metabolic Transformations and Identification of Metabolites Using this compound as a Tracer
Deuterated analogs like this compound are valuable tracers for elucidating metabolic transformations and identifying metabolites. researchgate.netresearchgate.net By using a deuterated version of the parent compound, researchers can distinguish metabolites derived from the original drug from endogenous compounds or other potential interferences using mass spectrometry-based techniques. researchgate.netnih.gov The mass difference introduced by the deuterium (B1214612) atoms allows for the clear identification of drug-related peaks in chromatographic and mass spectrometric analyses. researchgate.netresearchgate.net
Comparative metabolite identification studies using both the non-deuterated drug and its deuterated analog in in vitro systems (e.g., liver microsomes, hepatocytes) can help to map the metabolic pathways. nih.govfrontagelab.combioivt.com A reduction in the formation of a specific metabolite when the deuterated analog is used suggests that the deuterated position is involved in the formation of that metabolite. nih.gov This approach can help identify metabolic "soft spots" in the molecule, which are positions particularly susceptible to enzymatic transformation. frontagelab.com Although detailed metabolite profiles of Tenidap and this compound were not provided in the search results, the general strategy of using deuterated tracers for metabolite identification is a standard practice in drug metabolism research. researchgate.netresearchgate.netfrontagelab.combioivt.com
Determination of Intrinsic Clearance and Primary Kinetic Isotope Effects (KIE) in Enzyme Systems
Intrinsic clearance (CLint) is a measure of an enzyme's ability to metabolize a substrate in the absence of complicating factors like protein binding. researchgate.net It is a key parameter in predicting in vivo clearance from in vitro data. researchgate.net Primary kinetic isotope effects (KIEs) provide insights into the rate-limiting steps of enzymatic reactions involving bond cleavage or formation at the site of isotopic substitution. nih.govnih.govunl.edu For a deuterium substitution, the primary KIE (KH/KD) is the ratio of the rate constant for the reaction with the non-deuterated substrate (containing hydrogen, H) to the rate constant for the reaction with the deuterated substrate (containing deuterium, D). researchgate.netcopernicus.org
In the context of drug metabolism, KIEs can be determined in enzyme systems, such as liver microsomes or with recombinant enzymes, by comparing the intrinsic clearance of the non-deuterated drug and its deuterated analog. researchgate.netnih.govnih.gov A significant primary KIE (typically > 1) indicates that the cleavage of the C-H (or other bond involving H) at the deuterated position is at least partially rate-limiting in the metabolic transformation. researchgate.netnih.govcopernicus.org
Methodologies for KH/KD Ratio Calculation in In Vitro Biotransformation Studies
The KH/KD ratio in in vitro biotransformation studies can be determined using several methodologies. One common approach is the substrate depletion method, where the disappearance of the parent compound over time is monitored for both the non-deuterated and deuterated versions. researchgate.netnih.gov The intrinsic clearance (CLint) is calculated for each isotopic variant, and the KH/KD ratio is then determined as the ratio of CLint of the non-deuterated compound to the CLint of the deuterated compound. researchgate.netnih.gov
Another method involves measuring the rate of formation of a specific metabolite that results from the metabolism at the deuterated site. nih.govnih.gov The ratio of the formation rates of this metabolite from the non-deuterated and deuterated substrates can also provide a measure of the KIE. nih.govnih.gov However, it has been noted that KIE values calculated based on metabolite formation might sometimes overestimate the in vivo isotope effect compared to values obtained from the parent depletion method. nih.gov
Data on KH/KD ratios for this compound were not explicitly found in the search results. However, studies with other deuterated compounds, such as enzalutamide-d3 and deuterated NVS-CRF38, illustrate these methodologies. For enzalutamide-d3, KH/KD values of approximately 2 were observed in rat and human liver microsomes based on intrinsic clearance from substrate depletion. researchgate.netnih.gov For deuterated NVS-CRF38, KIEs were more pronounced when calculated based on the rate of formation of the O-desmethyl metabolite (KH/KD ~7) compared to the substrate depletion method (KH/KD ~2). nih.gov
Mechanistic Implications of Observed Kinetic Isotope Effects on Enzyme-Mediated Reactions
Observed kinetic isotope effects provide valuable mechanistic insights into enzyme-mediated reactions. A primary KIE greater than unity suggests that the bond cleavage or formation involving the isotopically labeled atom is involved in the rate-determining step of the reaction. nih.govnih.govcopernicus.org The magnitude of the KIE can provide further information about the transition state of the reaction. For instance, a large KIE (approaching the theoretical maximum) can indicate a symmetrical transition state where the bond to the hydrogen (or deuterium) is significantly broken in the rate-limiting step. nih.govnih.gov Smaller KIEs can suggest an earlier or later transition state, or that other steps in the catalytic cycle are partially rate-limiting. unl.edunih.gov
In some cases, the presence of a KIE can also suggest the involvement of quantum mechanical tunneling, where the hydrogen or deuterium atom passes through the energy barrier rather than strictly going over it. nih.govnih.govmdpi.com The temperature dependence of the KIE can provide further evidence for tunneling. nih.govmdpi.com
For Tenidap, if a significant KIE were observed upon deuteration at a specific position, it would suggest that the metabolic enzyme responsible for transforming Tenidap breaks the bond at that position in the rate-limiting step. This information is critical for understanding the enzymatic mechanism and identifying the specific enzymes involved. While specific mechanistic implications for this compound based on KIE data were not found, the general principles of KIE interpretation in enzyme kinetics apply. nih.govnih.govunl.edunih.gov
Influence of Deuteration on Biotransformation Rates in Preclinical In Vitro Models
Deuteration can significantly influence biotransformation rates in preclinical in vitro models. researchgate.netnih.govresearchgate.net By introducing deuterium at metabolically labile positions, the rate of enzymatic cleavage of the carbon-deuterium bond can be slower than that of the corresponding carbon-hydrogen bond due to the stronger bond strength of C-D compared to C-H. This can lead to a reduced rate of metabolism for the deuterated analog. researchgate.netnih.gov
This reduced biotransformation rate can have several consequences in preclinical in vitro studies. It can lead to increased exposure of the parent compound in systems like liver microsomes or hepatocytes, as the drug is metabolized more slowly. researchgate.netnih.gov This effect can be quantified by comparing the intrinsic clearance or half-life of the deuterated and non-deuterated compounds in these in vitro systems. researchgate.netnih.govnih.gov
Preclinical in Vitro Mechanistic Studies of Tenidap D3 and Its Unlabeled Analog
Studies on the Modulation of Intracellular pH and Anion Transport by Tenidap (B1681256) in Cellular Systems
In vitro studies have demonstrated that tenidap modulates cytoplasmic pH and inhibits anion transport in cellular systems nih.govaai.org. Tenidap caused a rapid and sustained acidification of the cytoplasmic compartment in cells loaded with a pH-sensitive fluorescent dye nih.govaai.org. This effect was not observed with nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govaai.org. Further investigation revealed that tenidap did not function as a proton ionophore and did not dissipate the low pH within lysosomes nih.govaai.org.
Mammalian cells regulate intracellular pH through various transport proteins, including sodium-proton antiporters and chloride-bicarbonate exchangers nih.govaai.org. Tenidap did not alter intracellular pH by inhibiting the sodium-proton antiporter but instead inhibited the activity of chloride-bicarbonate exchangers nih.govaai.org. This activity is similar to that of UK5099, a known anion-transport inhibitor that also lowers intracellular pH, suggesting a coupling between the pH change and anion transport inhibition nih.govaai.org.
The observed changes in intracellular pH induced by tenidap affected several pH-dependent cellular activities nih.govaai.org. These included the inhibition of mannose 6-phosphate receptor-mediated endocytosis and protein synthesis, as well as the stimulation of amino acid uptake, such as leucine (B10760876) accumulation nih.govaai.org. These effects were found to be rapidly reversible upon removal of tenidap from the culture medium nih.govaai.org. The in vitro activities of tenidap were highly dependent on the composition of the medium, with protein content, pH, and bicarbonate concentration all influencing its activity nih.govaai.org. These findings indicate that tenidap acts as a potent anion-transport inhibitor and modulator of intracellular pH, activities that may contribute to its therapeutic profile within specific cellular and tissue microenvironments nih.govaai.org.
Tenidap has been shown to lower intracellular pH and suppress anion transport in vitro, parameters known to influence pro-inflammatory cell function researchgate.net. In cytokine-driven assays, tenidap modulated cellular responses to cytokine stimulation researchgate.net. For instance, in human monocytes treated with granulocyte-macrophage colony stimulating factor (GM-CSF), tenidap suppressed cellular activation processes induced by various cytokines researchgate.net. This functional antagonism appears to be linked to tenidap's ability to alter ionic homeostasis rather than being dependent on cyclooxygenase inhibition researchgate.net.
Investigations of Molecular Target Engagement and Enzyme Inhibition Profiles (e.g., COX, 5-LOX, SLC26A3) in Cell-Free or Isolated Cellular Systems
Tenidap is recognized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as a cytokine-modulating agent wikipedia.orgncats.io. In vitro studies have characterized its enzyme inhibition profiles. Tenidap preferentially inhibits COX-1 with an IC50 value of 30 nM sigmaaldrich.cn. It also exhibits inhibitory activity towards COX-2 and 5-LOX, with reported IC50 values of 1.2 µM and > 30 µM, respectively sigmaaldrich.cn. Another source indicates IC50 values of 0.03 µM for COX-1 and 1.2 µM for COX-2 medchemexpress.com. Tenidap shows potent inhibition of cyclooxygenase in vitro, which is of several magnitudes greater than its 5-lipoxygenase inhibition ncats.io. However, documenting lipoxygenase inhibition in vivo has been challenging due to tenidap's high protein binding, which results in free drug concentrations below those required for 5-lipoxygenase inhibition ncats.io.
Beyond COX and 5-LOX, tenidap is also identified as a specific inhibitor of SLC26A3 medchemexpress.combiocrick.comtargetmol.com. SLC26A3 is a chloride-bicarbonate exchanger, and its inhibition by tenidap aligns with the observed effects on anion transport and intracellular pH nih.govaai.orgmedchemexpress.com.
In vitro, tenidap has been shown to inhibit the synthesis of various prostaglandins (B1171923) and leukotrienes. It inhibits prostaglandin (B15479496) D2 (PGD2), leukotriene B4 (LTB4), and prostaglandin E2 (PGE2) synthesis with IC50 values of 0.02, 18, and 32 µM, respectively caymanchem.com. Tenidap also reversibly and dose-dependently activates hKir2.3 channels in CHO cells (EC50 = 402 nM) and inhibits fatty acid amide hydrolase (FAAH) activity caymanchem.com.
Furthermore, in contrast to several NSAIDs, tenidap inhibits T-cell proliferation and cytokine induction in vitro capes.gov.br. It inhibits anti-CD3 or IL-2 driven proliferative responses of cloned human T-cells capes.gov.br. Tenidap was also found to inhibit IFN-gamma production and the induction of mRNA encoding IFN-gamma or TNF-alpha capes.gov.br. These results suggest that part of tenidap's anti-inflammatory activity may stem from the inhibition of T-cell function and cytokine production capes.gov.br.
Here is a summary of Tenidap's enzyme inhibition profiles:
| Enzyme Target | IC50 Value | Reference |
| COX-1 | 30 nM | sigmaaldrich.cn |
| COX-1 | 0.03 µM | medchemexpress.com |
| COX-2 | 1.2 µM | sigmaaldrich.cnmedchemexpress.com |
| 5-LOX | > 30 µM | sigmaaldrich.cn |
| PGD2 Synthesis | 0.02 µM | caymanchem.com |
| LTB4 Synthesis | 18 µM | caymanchem.com |
| PGE2 Synthesis | 32 µM | caymanchem.com |
| hKir2.3 channels | EC50 = 402 nM | caymanchem.com |
| FAAH | Inhibitory activity | caymanchem.com |
| SLC26A3 | Specific inhibitor | medchemexpress.combiocrick.comtargetmol.com |
Assessment of Ligand-Protein Interactions Utilizing Stable Isotope Labeling Techniques
Stable isotope labeling techniques are valuable tools for assessing ligand-protein interactions in complex biological systems nih.govnih.govwashington.edu. These methods allow for the detection and quantification of both direct and indirect binding events nih.govnih.gov. Deuterium (B1214612) labeling, as present in Tenidap-d3, is a form of stable isotope labeling assumption.edutandfonline.com.
One approach utilizing stable isotope labeling involves a chemical modification and mass spectrometry-based protein-ligand binding assay nih.govnih.gov. This protocol can use a 18O/16O labeling strategy to evaluate the chemical denaturant dependence of methionine oxidation in proteins in the presence and absence of a target ligand nih.govnih.gov. The differential denaturant dependence provides a measure of protein stability changes resulting from direct ligand interactions or indirect interactions induced or disrupted by the ligand nih.govnih.gov. The 18O/16O ratio in oxidized protein samples is used to quantify ligand-induced protein stability changes through the isotopic distributions of methionine-containing peptides in LC-MS-based proteomics nih.govnih.gov.
While the provided search results specifically detail the use of 18O/16O labeling and other methods like SILAC washington.eduresearchgate.net for studying protein-ligand interactions, the principle extends to other stable isotopes like deuterium. Deuterium labeling can be used in conjunction with techniques such as NMR spectroscopy and mass spectrometry to study the binding of deuterated ligands to target proteins assumption.edusigmaaldrich.com. By comparing the behavior of the deuterated ligand (this compound) with its unlabeled analog (Tenidap) in binding assays, researchers can gain insights into the binding kinetics, affinity, and potential conformational changes induced by ligand binding. Although specific studies detailing this compound's use in such protein-ligand interaction assessments were not explicitly found, stable isotope labeling in general is a well-established methodology for this purpose.
Role of Deuterated Analogs in Probing Reaction Mechanisms and Molecular Interactions in Controlled In Vitro Environments
Deuterated analogs, such as this compound, play a significant role in preclinical in vitro studies by providing a means to probe reaction mechanisms and molecular interactions tandfonline.comnih.gov. The substitution of hydrogen with deuterium, a heavier isotope, can influence reaction rates and metabolic pathways due to the kinetic isotope effect nih.govuobaghdad.edu.iq. This effect arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.
In the context of in vitro studies, deuteration can be strategically introduced at specific positions within a molecule to investigate the involvement of those positions in metabolic transformations or enzymatic reactions tandfonline.comnih.gov. By comparing the metabolic fate or reaction kinetics of the deuterated analog (this compound) with the unlabeled compound (Tenidap), researchers can identify "soft spots" in the molecule that are susceptible to metabolism nih.gov. This information is crucial for understanding how the compound is processed by enzymes and for predicting potential metabolic pathways.
Furthermore, deuterated analogs can be used in spectroscopic techniques like NMR to study molecular interactions sigmaaldrich.com. The deuterium signal is often simplified compared to hydrogen, which can aid in the structural elucidation of protein-ligand complexes or in tracking the molecule's behavior in a controlled environment assumption.edu.
While the primary focus of this compound as a deuterated analog might relate to pharmacokinetic studies by improving metabolic stability nih.govuobaghdad.edu.iq, its application in vitro allows for detailed mechanistic investigations. For instance, if a specific enzyme is hypothesized to metabolize Tenidap at a deuterated position in this compound, in vitro enzyme assays using both compounds could reveal a slower reaction rate with the deuterated version, confirming the role of that position in the enzymatic process. This provides valuable data for understanding the intrinsic properties of the molecule and its interactions with biological targets at a molecular level.
The use of deuterated analogs in vitro can help to:
Elucidate metabolic pathways and identify sites of metabolism nih.gov.
Study reaction kinetics and mechanisms by observing kinetic isotope effects nih.govuobaghdad.edu.iq.
Serve as internal standards in quantitative mass spectrometry-based assays to improve accuracy washington.eduassumption.edu.
Facilitate structural and interaction studies using techniques like NMR spectroscopy sigmaaldrich.com.
These in vitro applications of deuterated analogs contribute significantly to the comprehensive understanding of a compound's behavior before progressing to in vivo studies.
Computational Chemistry and Theoretical Modeling of Tenidap D3
Quantum Chemical Calculations and Molecular Dynamics Simulations of Deuterated Tenidap (B1681256)
Quantum chemical calculations, rooted in quantum mechanics, are fundamental in computational chemistry for determining the electronic structure, energy, and properties of molecules researchgate.net. Methods such as Density Functional Theory (DFT) are widely used to investigate electronic properties and optimize molecular structures researchgate.netmongoliajol.info. For deuterated species, quantum chemical calculations can explore the subtle effects of isotopic substitution on molecular geometry and electronic distribution, although classical treatments of nuclear motion may not fully capture the differences between hydrogen and deuterium (B1214612) nih.govmdpi.com. More advanced methods for the quantization of nuclear motion are being developed, although they can be computationally intensive and limited to fewer degrees of freedom nih.gov.
Molecular Dynamics (MD) simulations complement quantum chemical calculations by providing insights into the time-dependent behavior of molecules and their interactions in various environments, such as in solution or bound to a protein researchgate.netchemrxiv.org. For deuterated compounds, MD simulations, potentially incorporating path-integral molecular dynamics (PIMD), can help understand how deuteration might affect conformational dynamics, molecular flexibility, and interactions, including nuclear quantum effects like delocalization and tunneling exhibited by light atoms like hydrogen and deuterium mdpi.com. While general applications of these methods to deuterated compounds are established nih.govmdpi.comchemrxiv.org, specific quantum chemical calculations or extensive molecular dynamics simulations focused solely on Tenidap-d3 were not detailed in the provided search results. However, applying these techniques to this compound could theoretically reveal how deuteration influences its preferred conformations, energy landscape, and dynamic behavior compared to Tenidap.
In Silico Prediction of Metabolically Labile Sites and Anticipated Isotope Effects
In silico methods are powerful tools for predicting various molecular properties, including sites of metabolism nih.gov. Predicting metabolically labile sites is particularly relevant for this compound, given that the toxicity of its non-deuterated analog, Tenidap, was linked to metabolites formed from the thiophene (B33073) moiety wikipedia.org. Deuteration at specific positions can significantly reduce the rate of metabolic cleavage at those sites due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond nih.govresearchgate.net.
Computational models can be developed to predict potential sites of metabolism catalyzed by various enzymes, such as cytochrome P450 enzymes or UDP-glucuronosyltransferases (UGTs) nih.gov. By analyzing the electronic and structural features of this compound, in silico tools could predict which sites, particularly on the deuterated thiophene ring, are less likely to undergo metabolic transformation compared to the non-deuterated Tenidap. Studies on other deuterated compounds have demonstrated that deuteration at metabolically active sites can lead to decreased intrinsic clearance and increased systemic exposure researchgate.netgoogle.com. Applying in silico prediction methods to this compound could help anticipate the extent of the deuterium isotope effect on its metabolic fate and potentially predict an improved pharmacokinetic profile compared to Tenidap. While the search results discuss in silico metabolism prediction generally nih.gov and the metabolic effects of deuteration in other contexts nih.govresearchgate.netgoogle.com, specific in silico predictions for this compound were not found.
Molecular Docking Studies with this compound and Relevant Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a biological macromolecule (such as a protein receptor or enzyme) mdpi.comresearchgate.netnih.govnih.govsnv63.ru. This method helps to understand the nature of intermolecular interactions and can provide insights into the potential biological targets and mechanisms of action of a compound mdpi.comnih.gov.
For this compound, molecular docking studies could be performed with proteins known to be involved in inflammation pathways targeted by Tenidap, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) wikipedia.orgnih.gov. Docking could also be used to explore interactions with other potential targets or off-targets that might be relevant to the observed toxicity of Tenidap, particularly those involved in liver and kidney function wikipedia.org. By comparing the predicted binding modes and affinities of this compound with those of Tenidap, researchers could assess whether deuteration influences the interaction with these macromolecules. Studies on other compounds have shown that molecular docking can reveal key interactions at binding sites and correlate with biological activity mdpi.comnih.gov. Although the search results mention molecular docking in various contexts mdpi.comresearchgate.netnih.govnih.govsnv63.ruescholarship.orgdntb.gov.ua, specific docking studies involving this compound were not detailed. Performing such studies could provide valuable information on how the deuterated analog might interact with its intended targets and potential off-targets.
Structure-Activity Relationship (SAR) Analysis Incorporating Deuterated Analogs for Mechanistic Insights
Structure-Activity Relationship (SAR) analysis aims to establish a correlation between the structural features of a series of compounds and their biological activities. Incorporating deuterated analogs like this compound into SAR studies can provide unique mechanistic insights, particularly regarding the role of specific hydrogen atoms in metabolism or binding interactions nih.govresearchgate.net.
Future Directions and Advanced Research Applications of Tenidap D3
Development of Novel Stable Isotope-Labeled Internal Standards for Emerging High-Throughput Analytical Techniques
Stable isotope-labeled compounds like Tenidap-d3 are crucial for accurate quantitative analysis in high-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), results in a molecule with identical chemical properties to the unlabeled analyte but a distinct mass lgcstandards.com. This mass difference allows the labeled analog to serve as an internal standard.
In high-throughput methods, where large numbers of samples are processed rapidly, variations in sample preparation, matrix effects, and instrument performance can impact the accuracy of quantification. Adding a known amount of a stable isotope-labeled internal standard, such as this compound, to each sample allows for the normalization of the analytical signal of the unlabeled Tenidap (B1681256). Since the labeled standard behaves almost identically to the analyte during sample processing and analysis, it can effectively compensate for these variations, leading to more precise and reliable quantitative results lgcstandards.comsigmaaldrich.com. This is particularly valuable in complex biological matrices like serum or plasma, where matrix effects can be significant lgcstandards.comnih.gov.
The use of this compound as an internal standard in LC-MS/MS assays for the simultaneous determination of Tenidap and its deuterated analog in human serum has been described, demonstrating a linear dynamic range and good precision nih.gov. This highlights the utility of this compound in developing robust quantitative methods for Tenidap in biological fluids. The development of such stable isotope-labeled internal standards is essential for the advancement of high-throughput quantitative metabolomics and pharmacokinetic studies.
Advanced Kinetic Isotope Effect Studies for Elucidating Enzyme Reaction Mechanisms
Kinetic isotope effects (KIEs) are powerful tools used to investigate the mechanisms of chemical reactions, particularly enzymatic reactions. A KIE is observed as a change in the reaction rate when an atom in the reactant is replaced by one of its isotopes libretexts.orgwikipedia.org. Deuterium kinetic isotope effects (DKIEs), involving the substitution of hydrogen with deuterium, are particularly useful because the mass difference between hydrogen and deuterium is relatively large, leading to significant changes in vibrational frequencies and bond strengths libretexts.orggoogle.com. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond google.com.
By strategically incorporating deuterium into a molecule like Tenidap, researchers can study how this isotopic substitution affects the rate of specific enzymatic transformations. If a C-H bond involving a deuterated position in this compound is broken during the rate-determining step of an enzymatic reaction, a primary kinetic isotope effect will be observed, meaning the reaction rate will be slower compared to the unlabeled Tenidap libretexts.orgwikipedia.org. Measuring the magnitude of this effect can provide insights into the transition state of the reaction and the degree of C-H bond cleavage in that step libretexts.orgnih.gov.
Secondary kinetic isotope effects can also occur when the isotopic substitution is near, but not directly at, the bond being broken. These effects, though typically smaller, can still provide valuable information about changes in hybridization or the electronic environment around the labeled atom during the reaction wikipedia.orgnih.gov.
Given that Tenidap undergoes metabolism involving hydroxylation on its thienyl and oxindole (B195798) rings nih.gov, this compound, with deuterium strategically placed on these positions, could be used to probe the mechanisms of the enzymes responsible for these metabolic transformations, such as cytochrome P450 enzymes researchgate.net. KIE studies with this compound could help elucidate the rate-limiting steps and transition state structures of these enzymatic reactions, contributing to a deeper understanding of Tenidap's biotransformation.
Application of this compound in Sophisticated In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Screening Models
In vitro ADME studies are crucial in drug discovery and development to assess how a compound is handled by the body. These studies help predict the pharmacokinetic profile of a drug candidate and identify potential issues early in the development process iqvia.comconceptlifesciences.com. Sophisticated in vitro models, including cell lines, tissue slices, and 3D organoid models, are increasingly used to provide more physiologically relevant data compared to traditional 2D cell cultures technologynetworks.com.
This compound can play a vital role in these advanced in vitro ADME screening models, particularly in metabolism studies. By using this compound alongside unlabeled Tenidap in incubations with liver microsomes, hepatocytes, or other relevant enzyme systems, researchers can more accurately identify and quantify metabolites. The deuterated analog can serve as an internal standard for the parent compound and potentially for deuterated versions of metabolites, aiding in their identification and quantification using mass spectrometry-based techniques lgcstandards.comnih.gov.
Furthermore, the use of this compound can help differentiate between metabolites formed from the parent drug and endogenous compounds or artifacts. This is particularly useful in complex biological matrices where numerous endogenous substances are present. By tracking the deuterated label, researchers can definitively confirm the metabolic origin of detected species. This application is especially relevant for Tenidap, which undergoes extensive metabolism, including hydroxylation and conjugation nih.gov. Studying the metabolic fate of this compound in advanced in vitro models can provide more accurate and detailed information about its metabolic pathways and the enzymes involved, contributing to better predictions of its behavior in vivo.
Potential for this compound in Mechanistic Toxicology Studies Focusing on Reactive Metabolite Formation In Vitro
Drug-induced toxicity, particularly hepatotoxicity, can be linked to the formation of reactive metabolites researchgate.net. Tenidap, containing a thiophene (B33073) moiety, belongs to a class of compounds where the thiophene ring can be a site of metabolic activation leading to the formation of reactive intermediates, such as S-oxides or epoxides, which can bind covalently to proteins and other cellular macromolecules, potentially causing toxicity researchgate.net.
This compound can be a valuable tool in mechanistic toxicology studies aimed at understanding the formation and fate of such reactive metabolites in vitro. By incorporating deuterium at specific positions on the thiophene ring or other potentially reactive sites of Tenidap, researchers can use this compound to investigate the metabolic pathways leading to reactive species.
Incubating this compound with liver microsomes, hepatocytes, or other relevant in vitro systems that mimic metabolic activation can help identify deuterated reactive metabolites or their adducts with cellular components using high-resolution mass spectrometry. Comparing the metabolic profiles of Tenidap and this compound can reveal deuterium-dependent shifts in metabolite formation, providing evidence for the involvement of specific C-H bond cleavages in the activation process. This can help elucidate the exact sites of metabolic activation and the structures of the reactive intermediates.
Such studies are crucial for understanding the mechanisms of Tenidap-induced toxicity, which was a factor in halting its clinical development wikipedia.org. Using this compound in conjunction with advanced in vitro toxicology models can provide detailed mechanistic insights into how reactive metabolites are formed and interact with biological targets, potentially informing the design of safer drug candidates in the future.
Integration of Deuterated Analogs in Systems Biology and Metabolomics Research for Quantitative Profiling
Systems biology and metabolomics aim to provide a comprehensive understanding of biological systems by analyzing the complete set of metabolites (the metabolome) within a cell, tissue, or organism rsc.orgtandfonline.com. Quantitative profiling of metabolites is essential in these fields to identify changes in metabolic pathways in response to various stimuli, including drug treatment rsc.orgnih.gov.
Deuterated analogs like this compound are invaluable for quantitative metabolomics and systems biology research. In targeted metabolomics, where specific metabolites are measured, this compound can serve as a highly reliable internal standard for the accurate quantification of Tenidap and potentially its non-deuterated metabolites lgcstandards.comnih.gov. The use of stable isotope internal standards is considered essential for accurate quantification in LC-MS-based metabolomics, particularly in complex biological samples lgcstandards.comresearchgate.net.
In untargeted metabolomics, where the goal is to identify and quantify as many metabolites as possible, deuterated standards can aid in the identification of metabolites by providing a reference point in mass spectrometry data. Furthermore, by administering this compound to a biological system and analyzing the resulting changes in the metabolome, researchers can differentiate between metabolites derived from Tenidap and endogenous metabolites. This "isotopic tracing" approach allows for the tracking of drug-derived carbons and hydrogens through metabolic pathways, providing insights into how the drug is processed and how it perturbs endogenous metabolism.
Integrating the data obtained from quantitative profiling using deuterated analogs like this compound with other systems biology data (e.g., transcriptomics, proteomics) can provide a more holistic view of the drug's effects on the biological system. This can lead to a better understanding of the drug's mechanism of action, off-target effects, and potential for toxicity within the context of the entire biological network.
Q & A
Q. How to design a robust protocol for this compound’s metabolite identification in cross-species studies?
- Methodological Answer : Incubate this compound with liver microsomes from human, rat, and dog. Use UPLC-QTOF-MS for untargeted metabolomics. Apply mass defect filtering (±50 mDa) and MS/MS spectral matching to libraries (mzCloud, METLIN). Confirm species-specific metabolites via synthetic standards .
Conflict Resolution & Validation
Q. What steps reconcile discrepancies between this compound’s plasma concentration data and tissue distribution profiles?
Q. How to assess the impact of deuterium on this compound’s photodegradation kinetics in formulation development?
- Methodological Answer : Expose formulations to UV-Vis light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and identify photoproducts with HRMS. Compare quantum yields (Φ) of this compound vs. non-deuterated compound using actinometry .
Cross-Disciplinary & Ethical Considerations
Q. What ethical frameworks guide this compound’s use in pediatric pharmacokinetic studies?
Q. How to integrate omics data (proteomics, transcriptomics) into this compound’s mechanism-of-action studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
